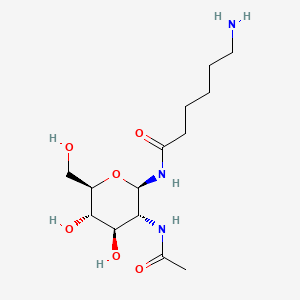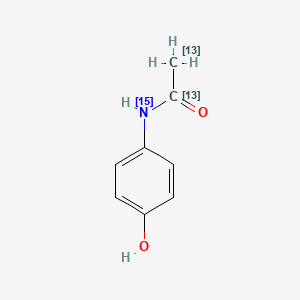
Acetaminophen-13C2, 15N1
概要
説明
Acetaminophen-13C2, 15N1 is a stable labeled standard of Acetaminophen . It is an analgesic and antipyretic drug, commonly used to treat headache, muscle aches, arthritis, and other acute or chronic painful conditions . This compound is also a contaminant of emerging concern (CECs) .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO2 . The molecular weight is 154.14 g/mol . The isomeric SMILES representation is [13CH3] [13C] (=O) [15NH]C1=CC=C (C=C1)O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.14 g/mol , XLogP3 of 0.5 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 2 , Rotatable Bond Count of 1 , Exact Mass of 154.06707309 g/mol , Monoisotopic Mass of 154.06707309 g/mol , Topological Polar Surface Area of 49.3 Ų , Heavy Atom Count of 11 , Formal Charge of 0 , Complexity of 139 , and Isotope Atom Count of 3 .科学的研究の応用
Environmental Degradation Studies
Research has explored the degradation mechanisms of acetaminophen in environmental settings, such as its persistence and breakdown in bodies of water. Studies using electro-Fenton and photoelectro-Fenton processes have shown high efficiency in removing acetaminophen from wastewater, highlighting the potential for these methods in treating contaminated water sources (de Luna et al., 2012).
Metabolic and Biochemical Analysis
Isotopically labeled acetaminophen (such as Acetaminophen-13C2, 15N1) enables detailed metabolic and biochemical studies. For example, the utilization of acetaminophen labeled with stable isotopes in conjunction with NMR isotopomer analysis offers a noninvasive way to probe liver metabolism, allowing researchers to trace the metabolic pathways of acetaminophen and its effects on liver function (Burgess et al., 2003).
Development of Analytical Methods
The development of analytical methods for precise quantification of acetaminophen in pharmaceutical products employs isotopically labeled standards, such as this compound. This approach enhances the accuracy and reliability of pharmaceutical analyses, contributing to quality control and regulatory compliance (Shin et al., 2010).
Electrochemical Sensing and Environmental Monitoring
Research into the electrochemical properties of acetaminophen has implications for developing sensors for its detection in biological and environmental samples. The study of acetaminophen's electrochemical behavior on various electrode materials can lead to the creation of practical sensors for monitoring its concentration in pharmaceutical formulations and potentially in contaminated water sources (Karikalan et al., 2016).
Environmental Impact and Ecotoxicology
The investigation into the fate of acetaminophen in the environment, including its degradation products in soil and water, is crucial for understanding its ecological impact. Research identifies the transformation products of acetaminophen in soil, assessing their potential biological activity and mobility, which has implications for environmental safety and the design of wastewater treatment processes (Li et al., 2014).
Safety and Hazards
作用機序
Target of Action
Acetaminophen-13C2, 15N1, also known as Paracetamol-13C2, 15N1, is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions, including pain, fever, and inflammation .
Mode of Action
The primary mode of action of this compound involves the inhibition of COX-2, thereby reducing the production of prostaglandins . This results in the alleviation of pain and reduction of fever . .
Biochemical Pathways
This compound is metabolized primarily in the liver, and to a lesser extent in the kidney and intestine . After administration, it is mostly converted into pharmacologically inactive glucuronide and sulfate conjugates . A minor fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , which is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine .
Pharmacokinetics
This compound is widely used for its analgesic and antipyretic properties in many over-the-counter formulations in both adults and children . The maximum recommended therapeutic dose of this compound is 4 g/day in adults and 50-75 mg/kg/day in children . Consumption of a single dose greater than 7 g in an adult and 150 mg/kg in a child is considered potentially toxic to the liver and kidneys due to the highly active metabolite NAPQI .
Result of Action
The primary result of this compound action is the relief of pain and reduction of fever . This is achieved through the inhibition of COX-2 and the subsequent reduction in prostaglandin production . At high doses, this compound can lead to liver damage due to the accumulation of the toxic metabolite napqi .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, the antituberculosis drug isoniazid induces CYP2E1, which is crucial for acetaminophen metabolism through the oxidation pathway. Co-administration of isoniazid with acetaminophen was reported to increase acetaminophen oxidation, promote GSH depletion and NAPQI formation, and ultimately lead to increased hepatotoxicity .
生化学分析
Biochemical Properties
Acetaminophen-13C2, 15N1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation .
Cellular Effects
This compound influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .
特性
IUPAC Name |
N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-ZDDXGAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


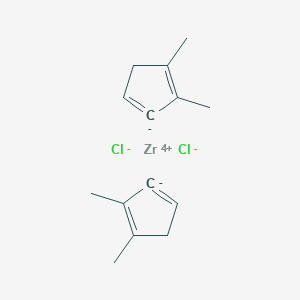
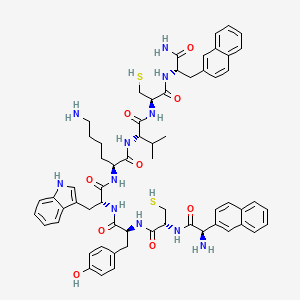
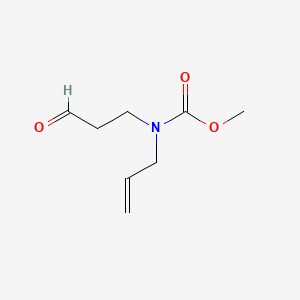
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)


![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

